1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine
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Overview
Description
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine is a chemical compound with the molecular formula C15H21FN2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine typically involves the following steps:
Starting Material: The synthesis begins with (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Chemical Reactions Analysis
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced under acidic conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and acids (e.g., hydrochloric acid) for deprotection reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the azetidine ring and fluorophenyl group contribute to its reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine can be compared with other similar compounds:
1-Boc-4-[(3-fluorophenyl)amino]-piperidine: This compound has a piperidine ring instead of an azetidine ring, which affects its chemical properties and reactivity.
3-N-Boc-amino-3-(3-fluorophenyl)-1-propanol: This compound features a propanol group, which influences its solubility and reactivity.
This compound:
Properties
CAS No. |
887590-00-3 |
---|---|
Molecular Formula |
C15H21FN2O2 |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl 3-[(3-fluoroanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
KMWIBXYVCKBZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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